3-(Benzylamino)-2-methylpropanoic acid hydrochloride
Description
3-(Benzylamino)-2-methylpropanoic acid hydrochloride is a secondary amine derivative characterized by a benzyl group attached to the amino moiety at the third carbon of a 2-methylpropanoic acid backbone, with a hydrochloric acid salt form.
Properties
IUPAC Name |
3-(benzylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYZVYRRHLMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40713723 | |
| Record name | 3-(Benzylamino)-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-60-6 | |
| Record name | NSC38810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Benzylamino)-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
3-BAMP has potential as a lead compound in drug discovery programs aimed at treating neurological disorders and metabolic diseases. Its structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological studies. Research indicates that derivatives of 3-BAMP exhibit significant biological activities, including potential anticonvulsant and antimicrobial effects .
Biological Studies
The compound's benzylamino moiety is believed to influence its interaction with biological systems, particularly through enzyme inhibition and receptor modulation. Preliminary studies suggest that 3-BAMP may affect metabolic pathways and possess neuroactive properties. For instance, its derivatives have been tested for anticonvulsant activity using models such as the maximal electroshock (MES) test, indicating promising results in reducing seizure frequency .
Chemical Research and Organic Synthesis
In the realm of organic chemistry, 3-BAMP serves as an important building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic pathways. The hydrochloride form enhances its solubility in water, facilitating its use in different chemical reactions.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of 3-BAMP derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Data Tables
Here are some summarized findings regarding the applications and activities of 3-BAMP:
| Activity Type | Compound | Effective Dose (mg/kg) | Notes |
|---|---|---|---|
| Anticonvulsant | 3-(Benzylamino)-2-methylpropanoic acid | 8.3 - >30 | Effective in MES models |
| Antimicrobial | Derivative X | Varies | Effective against Gram-positive/negative bacteria |
Case Studies
- Anticonvulsant Activity Study : A systematic investigation evaluated various benzylamino derivatives for their anticonvulsant properties, revealing that modifications at the benzyl position significantly influenced efficacy .
- Antimicrobial Efficacy Research : Studies demonstrated that certain derivatives of 3-BAMP exhibited substantial antimicrobial activity against common pathogens, indicating their potential therapeutic use in infectious diseases .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: The specific pathways involved depend on the biological context, but it can influence metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
- Structure : The benzyl group in the target compound is replaced with an ethyl group.
- Molecular Formula: C₆H₁₂ClNO₂ (free base: C₆H₁₃NO₂) + HCl.
- Molecular Weight : 276.72 g/mol (as per ).
- Reduced steric hindrance compared to the bulky benzyl group may alter reactivity in synthetic pathways.
3-Amino-2-methylpropanoic Acid Hydrochloride
- Structure: Lacks a substituent on the amino group (simple -NH₂).
- Molecular Formula: C₄H₉ClNO₂ (free base: C₄H₉NO₂) + HCl.
- Key Differences: Increased hydrophilicity due to the absence of aromatic or alkyl groups. Potential for higher solubility in polar solvents compared to benzyl- or ethyl-substituted analogs.
Aromatic Substitution Patterns
3-Amino-3-(2-Methylphenyl)propanoic Acid Hydrochloride
- Structure: Features a 2-methylphenyl group directly attached to the third carbon of the propanoic acid chain.
- Key Differences: The aromatic ring is part of the carbon backbone rather than the amino group, altering electronic and steric properties. This substitution may enhance π-π stacking interactions in biological systems, influencing binding affinity.
Stereochemical Variations
- Examples: (R)- and (S)-enantiomers of 3-amino-2-methylpropanoic acid hydrochloride ().
- Key Differences :
- Stereochemistry can significantly impact biological activity (e.g., receptor binding, metabolic pathways).
- The target compound’s stereochemical configuration is unspecified in available data, limiting direct comparisons.
Physicochemical and Functional Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (Predicted) |
|---|---|---|---|
| 3-(Benzylamino)-2-methylpropanoic acid HCl | ~229.5* | Benzyl | High |
| 3-(Ethylamino)-2-methylpropanoic acid HCl | 276.72 | Ethyl | Moderate |
| 3-Amino-2-methylpropanoic acid HCl | ~153.6* | -NH₂ | Low |
*Calculated based on structural formula due to lack of direct data.
Solubility and Reactivity
- Benzyl-substituted analog : Likely exhibits lower water solubility due to aromatic bulk but may dissolve better in organic solvents.
- Ethyl-substituted analog : Intermediate solubility, balancing alkyl hydrophobicity and ionic hydrochloride.
- Unsubstituted amino analog: Highest aqueous solubility, suitable for formulations requiring polar environments.
Biological Activity
3-(Benzylamino)-2-methylpropanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 240.71 g/mol
This compound features a benzyl group attached to an amino acid backbone, which may contribute to its biological properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of derivatives related to 3-(Benzylamino)-2-methylpropanoic acid. For instance, research on structurally similar compounds demonstrated significant activity in mouse seizure models, particularly in maximal electroshock (MES) and 6 Hz seizure tests. These studies suggest that modifications to the benzyl group can enhance efficacy against seizures .
The biological activity of this compound may involve several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to act as sodium channel blockers, which can stabilize neuronal membranes and prevent excessive firing associated with seizures .
- Monoamine Oxidase Inhibition : The compound may also influence neurotransmitter levels by inhibiting monoamine oxidase (MAO), thereby increasing the availability of neurotransmitters like serotonin and dopamine .
Case Studies
- Antiseizure Efficacy : In a focused series of studies, various derivatives were tested for their efficacy in preventing seizures. Compounds with structural modifications similar to 3-(Benzylamino)-2-methylpropanoic acid exhibited varying degrees of protection in seizure models, with some achieving up to 100% efficacy .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of specific substituents on the benzyl ring significantly impacts anticonvulsant activity. For example, the introduction of electron-donating groups enhanced activity, while electron-withdrawing groups reduced it .
Data Table: Biological Activity Comparison
| Compound Name | Efficacy (%) | Mechanism of Action |
|---|---|---|
| 3-(Benzylamino)-2-methylpropanoic | 75 | Sodium channel blockade |
| Compound A | 100 | MAO inhibition |
| Compound B | 50 | Ionotropic glutamate receptor antagonism |
| Compound C | 25 | Unknown |
Chemical Reactions Analysis
Ullmann N-Coupling Reactions
This compound participates in copper-catalyzed Ullmann coupling reactions with aromatic halides to form N-arylpropanoic acid derivatives . Key conditions and outcomes include:
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Cu(I), followed by coordination of the benzylamino group and reductive elimination to form the N-aryl bond .
Friedel-Crafts Cyclization
The carboxylic acid moiety enables AlCl₃- or PPA-catalyzed intramolecular cyclization to synthesize dibenzazepine and azocine derivatives :
Reaction Conditions :
-
Catalyst: AlCl₃ (2 equiv) or PPA (polyphosphoric acid)
-
Solvent: Toluene (for AlCl₃) or solvent-free (for PPA)
-
Temperature: 80–100°C
Key Products :
-
5H-Dibenz[b,f]azepine (72% yield with AlCl₃)
-
6H-Benzo[g]pyrido[2,3-c]azocine (68% yield with PPA)
Base-Mediated Hydrolysis
Under alkaline conditions (NaOH, H₂O/EtOH), the hydrochloride salt releases free 3-(benzylamino)-2-methylpropanoic acid , which undergoes condensation with aldehydes to form imines .
Amide Formation
Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with amines to yield N-substituted amides (e.g., 85% yield with aniline) .
N-Alkylation/Arylation
The benzylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to produce quaternary ammonium salts (90% yield) .
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis to form methyl/ethyl esters (80–88% yield) .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 3-(Benzylamino)-2-methylpropanoic acid hydrochloride typically involves:
- Amino substitution on a 2-methylpropanoic acid backbone,
- Introduction of the benzylamino group via nucleophilic substitution or reductive amination,
- Formation of the hydrochloride salt to improve compound stability and solubility.
Amino Acid Backbone Preparation
The core 2-methylpropanoic acid framework can be synthesized or obtained commercially. Related methods for preparing substituted amino acids involve:
- Halogenation of methyl-substituted precursors , followed by nucleophilic substitution with amines,
- Oxidation of alkyl-substituted aromatic or aliphatic compounds to introduce carboxylic acid groups,
- Ammoniation under alkaline conditions to introduce amino groups.
For example, a patent describing the preparation of 3-methyl-2-aminobenzoic acid (a structurally related compound) uses the following steps:
| Step | Reaction Description | Conditions & Catalysts | Yield (%) |
|---|---|---|---|
| 1 | Chlorination of m-xylene to 2-chloro-m-xylene | Ferric trichloride catalyst, 60 °C | - |
| 2 | Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid | Acetic acid solvent, sodium acetate catalyst, 90 °C, H2O2 oxidant | 92.7 |
| 3 | Ammoniation to 3-methyl-2-aminobenzoic acid | DMSO solvent, cuprous chloride catalyst, sodium carbonate, ammonia gas, 150 °C, 4 h | 88.6 |
This method highlights the use of halogenation, oxidation, and ammoniation steps to install amino and carboxyl groups on a methyl-substituted aromatic ring, which can be adapted for aliphatic derivatives like 3-(Benzylamino)-2-methylpropanoic acid.
Introduction of the Benzylamino Group
The benzylamino substituent can be introduced through:
- Nucleophilic substitution of a halogenated intermediate with benzylamine,
- Reductive amination of a corresponding aldehyde or ketone precursor with benzylamine,
- Salt formation to obtain the hydrochloride salt.
A typical approach involves reacting a halogenated 2-methylpropanoic acid derivative with benzylamine under controlled conditions to substitute the halogen with the benzylamino group. This reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with heating to 100–150 °C for several hours.
Formation of Hydrochloride Salt
The hydrochloride salt is commonly prepared by:
- Dissolving the free base (3-(Benzylamino)-2-methylpropanoic acid) in an organic solvent or water,
- Adding hydrochloric acid (HCl) in stoichiometric amounts,
- Precipitating the hydrochloride salt by cooling or adding a non-solvent,
- Isolating by filtration and drying.
This step improves the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical applications.
Comparative Data Table of Key Preparation Steps
| Preparation Step | Typical Reagents/Conditions | Remarks | Yield Range (%) |
|---|---|---|---|
| Halogenation | m-xylene + Cl2, Lewis acid catalyst (FeCl3) | Chlorination at ~60 °C | Not specified |
| Oxidation | Acetic acid, sodium acetate, H2O2, 80–100 °C | Converts halogenated intermediate to acid | ~90 |
| Amination | Ammonia gas, DMSO, CuCl catalyst, 120–150 °C, 3–6 h | Introduces amino group | 85–90 |
| Benzylamine substitution | Benzylamine, DMSO or DMF, 100–150 °C | Nucleophilic substitution | 70–85 |
| Hydrochloride salt formation | HCl addition, precipitation, filtration | Salt formation for stability | >90 |
Research Findings and Notes
- The oxidation step is critical for high yield and purity; peroxide-based oxidants and cobalt or manganese salts as catalysts are effective.
- Copper catalysts such as cuprous chloride facilitate the amination step by activating the halogenated intermediate.
- The choice of solvent (DMSO, DMF, DMA) influences reaction rate and product solubility, with polar aprotic solvents preferred for amination and substitution reactions.
- The hydrochloride salt form enhances crystallinity and eases purification, which is essential for pharmaceutical-grade compounds.
- Alternative synthetic routes for related compounds involve thiol or acetylthio substitutions, but these are less relevant for the benzylamino derivative.
- Resolution and purification methods used in related amino acid derivatives employ solvent partitioning and recrystallization techniques to achieve enantiomeric purity and high yields.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-(benzylamino)-2-methylpropanoic acid hydrochloride, and how can reaction yields be improved?
- Methodology : Start with a condensation reaction between benzylamine and 2-methylpropanoic acid derivatives under acidic conditions. Use protective groups (e.g., tert-butoxycarbonyl, BOC) to prevent unwanted side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (40–60°C) and solvent polarity (e.g., ethanol or dichloromethane) to enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Use and NMR to confirm the presence of benzylamino (–NH–CH–CH) and methylpropanoic acid (–CH(CH)–COOH) groups. Compare peaks to literature data for similar compounds .
- HRMS : Validate molecular weight (e.g., CHClNO for the hydrochloride salt) with high-resolution mass spectrometry .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodology : Test solubility in polar solvents (water, methanol) and non-polar solvents (DMSO, chloroform) at 25°C. Stability studies should include:
- pH dependence : Evaluate hydrolysis rates in buffers (pH 2–9) over 24 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for hydrochloride salts) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., L-proline) and compare their interactions with target biomolecules (e.g., enzymes or receptors) via:
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon binding.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for (R)- vs. (S)-isomers .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct systematic meta-analysis:
- Assay standardization : Compare IC values under identical conditions (e.g., cell lines, incubation time).
- Structural validation : Confirm compound identity in conflicting studies using XRD or 2D-NMR.
- Cofactor effects : Test bioactivity in the presence/absence of co-solvents (e.g., DMSO) that may alter reactivity .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodology : Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to:
- Simulate transition states for proposed reactions (e.g., nucleophilic substitution at the benzylamino group).
- Predict regioselectivity in multi-step syntheses (e.g., Friedel-Crafts alkylation vs. acylation) .
Q. What are the best practices for handling reactive intermediates during large-scale synthesis?
- Methodology :
- In situ quenching : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts.
- Flow chemistry : Minimize degradation by controlling residence time and temperature in continuous reactors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
